molecular formula C11H16O3 B8657115 Phenol, 2-(diethoxymethyl)- CAS No. 6842-31-5

Phenol, 2-(diethoxymethyl)-

Cat. No. B8657115
CAS RN: 6842-31-5
M. Wt: 196.24 g/mol
InChI Key: DAUCWKQLHTWJNS-UHFFFAOYSA-N
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Patent
US03933858

Procedure details

A mixture of 122 parts of salicylaldehyde, 180 parts of orthoformic acid ethyl ester and 120 parts of anhydrous ethanol was mixed with 1 ml of concentrated hydrochloric acid, whereupon the whole heated up spontaneously. After a short time, the solution was heated to the boil and then evaporated under vacuum, and the residue distilled under a high vacuum. The product passed over at 80°C under 0.15mm Hg pressure.
[Compound]
Name
122
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1](=[O:9])[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4].[CH2:10]([O:12]C(O)O)[CH3:11].Cl.[CH2:17](O)[CH3:18]>>[CH2:17]([O:9][CH:1]([O:12][CH2:10][CH3:11])[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4])[CH3:18]

Inputs

Step One
Name
122
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=1C(O)=CC=CC1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated up spontaneously
TEMPERATURE
Type
TEMPERATURE
Details
After a short time, the solution was heated to the boil
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum
DISTILLATION
Type
DISTILLATION
Details
the residue distilled under a high vacuum
CUSTOM
Type
CUSTOM
Details
passed over at 80°C under 0.15mm Hg pressure

Outcomes

Product
Name
Type
Smiles
C(C)OC(C=1C(O)=CC=CC1)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.